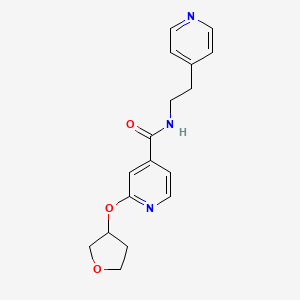
N-(2-(pyridin-4-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(pyridin-4-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as THIQ, is a novel compound that has been extensively studied for its potential use in scientific research.
科学的研究の応用
Metalation of Esters and Nitriles : A study by Bentabed-Ababsa et al. (2010) explored the metalation of pyridine nitriles and esters, which are structurally similar to N-(2-(pyridin-4-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. The research focused on using a mixed lithium-cadmium base in tetrahydrofuran, highlighting potential applications in synthetic chemistry.
Crystal Engineering and Pharmaceutical Cocrystals : Reddy, Babu, and Nangia (2006) discussed the use of carboxamide-pyridine N-oxide heterosynthon, related to the molecular structure of N-(2-(pyridin-4-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, in crystal engineering and pharmaceutical cocrystals (Reddy et al., 2006).
Synthesis and Biological Activities of Cobalt(II) Complexes : Segl′a et al. (2008) reported on the synthesis and characterization of cobalt(II) complexes involving 2-methylthionicotinate and N-heterocyclic ligands, akin to N-(2-(pyridin-4-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. These complexes were evaluated for their biological activities against various strains of bacteria and fungi (Segl′a et al., 2008).
Synthesis and Antimicrobial Activities of 1,2,4-Triazoles : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This study aligns with the structural framework of N-(2-(pyridin-4-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (Bayrak et al., 2009).
Synthesis of Ellipticine Quinone from Isatin : Ramkumar and Nagarajan (2014) described a new route to synthesize ellipticine quinone from isatin, involving 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, which shares structural similarities with N-(2-(pyridin-4-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (Ramkumar & Nagarajan, 2014).
特性
IUPAC Name |
2-(oxolan-3-yloxy)-N-(2-pyridin-4-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(20-8-3-13-1-6-18-7-2-13)14-4-9-19-16(11-14)23-15-5-10-22-12-15/h1-2,4,6-7,9,11,15H,3,5,8,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHLDUCWTAXXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

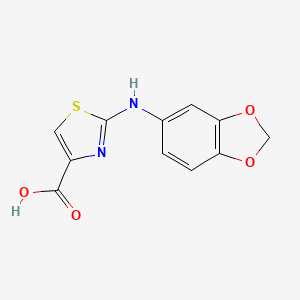
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)
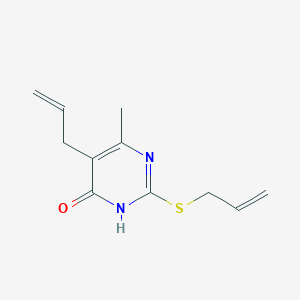
![9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2665502.png)

![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)
![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)
![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)
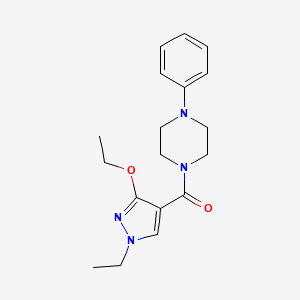
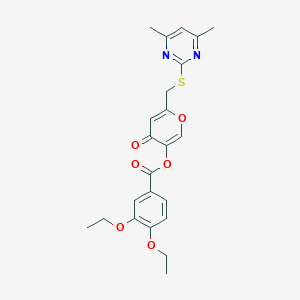
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)
![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2665519.png)